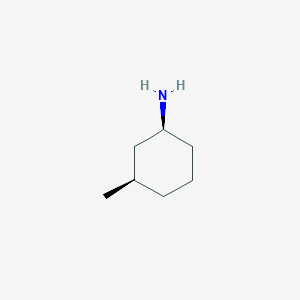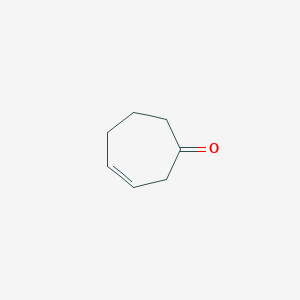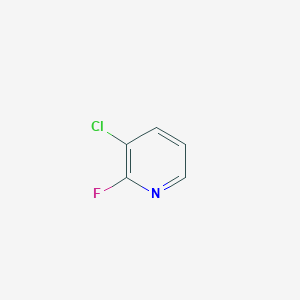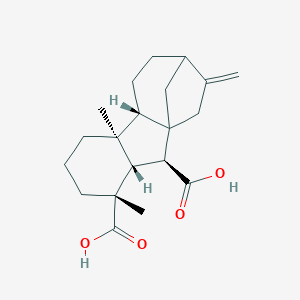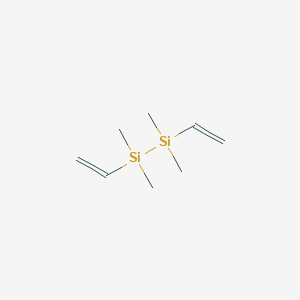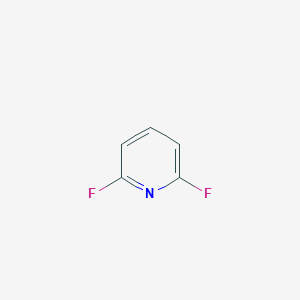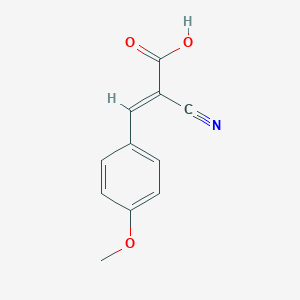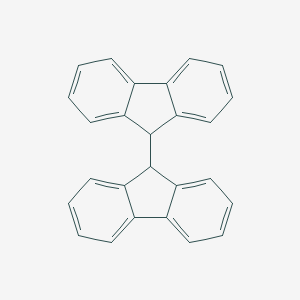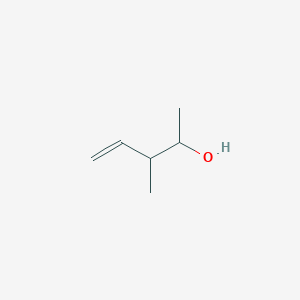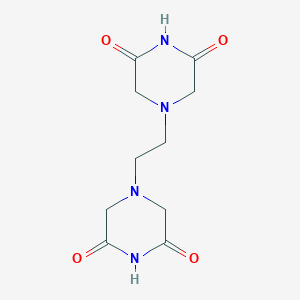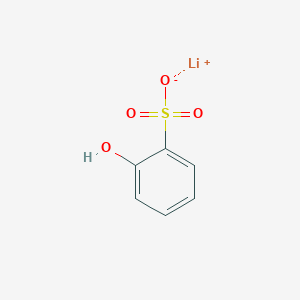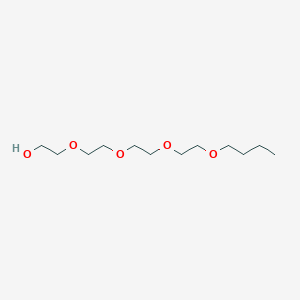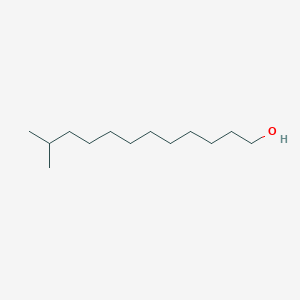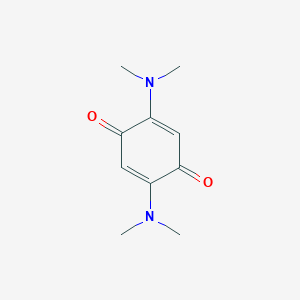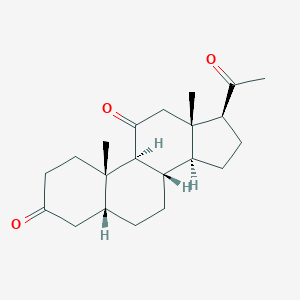
Pregnane-3,11,20-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregnane-3,11,20-trione (PPT) is a steroid hormone that has gained significant attention in the scientific community due to its potential therapeutic applications. PPT is a derivative of progesterone, which is a hormone that plays a vital role in the female reproductive system. PPT has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Pregnane-3,11,20-trione is not fully understood, but it is believed to act on various cellular pathways. Pregnane-3,11,20-trione has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates gene expression. PPARγ activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Pregnane-3,11,20-trione has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, Pregnane-3,11,20-trione has been shown to have anti-tumor effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Pregnane-3,11,20-trione is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of Pregnane-3,11,20-trione is its potential toxicity. High doses of Pregnane-3,11,20-trione have been shown to cause liver damage in animal studies, which raises concerns about its safety for human use.
Direcciones Futuras
There are several future directions for research on Pregnane-3,11,20-trione. One area of interest is its potential use in the treatment of cancer. Pregnane-3,11,20-trione has been shown to have anti-tumor effects, and further research is needed to determine its efficacy in treating various types of cancer.
Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Pregnane-3,11,20-trione has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases.
In conclusion, Pregnane-3,11,20-trione is a promising candidate for further research due to its anti-inflammatory, anti-tumor, and neuroprotective properties. Further research is needed to determine its efficacy and safety for human use, as well as its potential therapeutic applications.
Métodos De Síntesis
Pregnane-3,11,20-trione can be synthesized from progesterone using various chemical reactions. One of the most common methods involves the oxidation of progesterone using Jones reagent, which results in the formation of Pregnane-3,11,20-trione. Another method involves the use of potassium permanganate and sulfuric acid, which also leads to the formation of Pregnane-3,11,20-trione.
Aplicaciones Científicas De Investigación
Pregnane-3,11,20-trione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory properties. Pregnane-3,11,20-trione has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as arthritis and asthma.
Propiedades
Número CAS |
1474-68-6 |
|---|---|
Nombre del producto |
Pregnane-3,11,20-trione |
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(5R,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15+,16-,17+,19-,20+,21-/m1/s1 |
Clave InChI |
AHRWWYGWQKBKBF-PCHYHQBZSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |
SMILES canónico |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |
Sinónimos |
U 1373 U-1373 U-1373, (5alpha)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



